3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxyphenoxyethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives).
Amidation and Cyclization: The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Final Product Formation: The benzoxazin-4-ones are then treated with ammonia solution to yield the desired quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of substituted quinazolinone derivatives.
Scientific Research Applications
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds have similar core structures but different substituents at the 2-position.
3-Substituted-4(3H)-quinazolinones: These derivatives have variations at the 3-position of the quinazolinone ring.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds feature substitutions at both the 2- and 3-positions.
Uniqueness
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is unique due to its specific ethoxyphenoxyethyl substituent, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(3-ethoxyphenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-14-6-5-7-15(12-14)23-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUDAMWHRZYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.